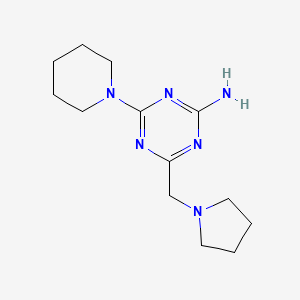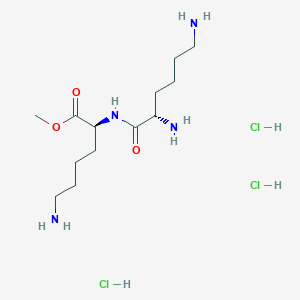
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups and a hexanoate backbone. Its properties make it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of amino groups, followed by the formation of the hexanoate backbone through esterification reactions. The final steps involve deprotection and purification to obtain the desired compound in its pure form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are crucial to achieve the required quality standards.
化学反応の分析
Types of Reactions
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted hexanoate compounds.
科学的研究の応用
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving amino acid metabolism.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of (S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride: This compound shares a similar hexanoate backbone but differs in the protection of amino groups.
Poly(3,4-ethylenedioxythiophene): Although structurally different, this compound is also studied for its unique properties and applications in various fields.
Uniqueness
(S)-Methyl6-amino-2-((S)-2,6-diaminohexanamido)hexanoatetrihydrochloride stands out due to its specific arrangement of amino groups and hexanoate backbone, which confer unique chemical and biological properties
特性
分子式 |
C13H31Cl3N4O3 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
methyl (2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoate;trihydrochloride |
InChI |
InChI=1S/C13H28N4O3.3ClH/c1-20-13(19)11(7-3-5-9-15)17-12(18)10(16)6-2-4-8-14;;;/h10-11H,2-9,14-16H2,1H3,(H,17,18);3*1H/t10-,11-;;;/m0.../s1 |
InChIキー |
JRDMUUABKKINED-YNTUAPIPSA-N |
異性体SMILES |
COC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N.Cl.Cl.Cl |
正規SMILES |
COC(=O)C(CCCCN)NC(=O)C(CCCCN)N.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


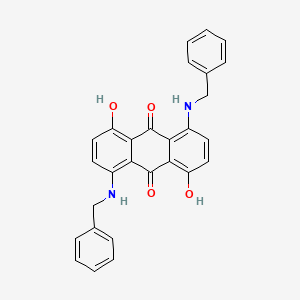
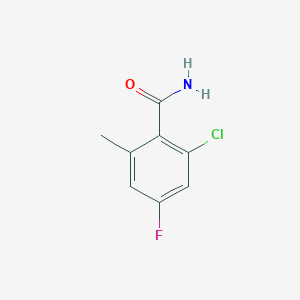
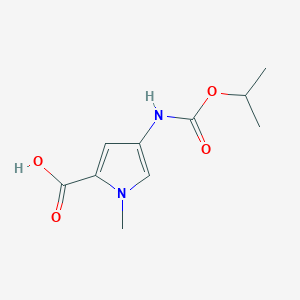
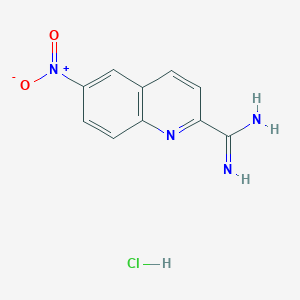
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)

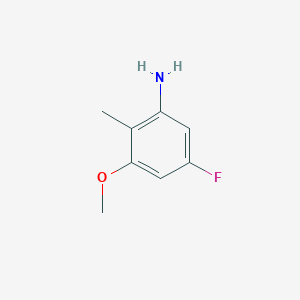

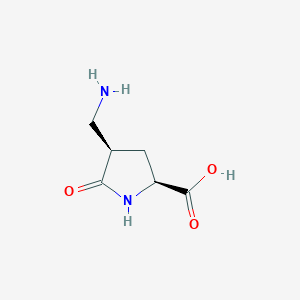
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)

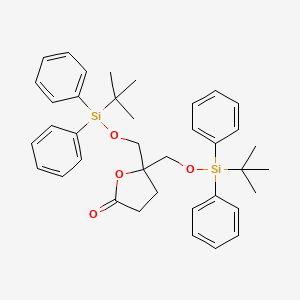
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
